molecular formula C19H26ClN5OS B1426201 4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 885699-88-7

4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No. B1426201
M. Wt: 408 g/mol
InChI Key: OFPYYFFQXGWGIH-UHFFFAOYSA-N
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Description

This would include the IUPAC name, other names, and the class of compounds it belongs to.


  • Synthesis Analysis

    This would detail the methods used to synthesize the compound, including the starting materials, reagents, and conditions.


  • Molecular Structure Analysis

    This would involve looking at the compound’s molecular structure, including its functional groups and stereochemistry.


  • Chemical Reactions Analysis

    This would involve studying the reactions the compound undergoes, including its reactivity and the mechanisms of its reactions.


  • Physical And Chemical Properties Analysis

    This would involve looking at properties like melting point, boiling point, solubility, and spectral data (IR, NMR, MS).

  • Scientific Research Applications

    Synthetic and Pharmacological Applications of Piperazine and Morpholine Derivatives

    Piperazine and morpholine derivatives exhibit a broad spectrum of pharmaceutical applications due to their pharmacophoric activities. Scientists have developed various new methods for the synthesis of these derivatives, reflecting a strong interest in exploring these compounds' pharmacological potentials. The synthetic versatility of piperazine and morpholine is highlighted by their incorporation into complex molecules aimed at targeting a wide range of biological activities, including antipsychotic, antidepressant, anti-inflammatory, and anticancer properties (Al-Ghorbani Mohammed et al., 2015).

    Molecular Interactions and Drug Design

    Furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues, featuring structural motifs related to the query compound, play a crucial role in medicinal chemistry. These heterocyclic compounds are integral to the design of bioactive molecules, demonstrating the importance of such substitutions in enhancing pharmacological properties. The structural diversity offered by these heteroatoms facilitates the development of molecules with optimized antiviral, antitumor, and antimycobacterial activities, showcasing the potential of furan and thiophene rings in drug development (T. Ostrowski, 2022).

    Safety And Hazards

    This would involve looking at the compound’s toxicity, flammability, and other hazards.

  • Future Directions

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    properties

    IUPAC Name

    4-[2-chloro-6-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H26ClN5OS/c20-19-21-16-11-15(13-24-5-3-23(4-6-24)12-14-1-2-14)27-17(16)18(22-19)25-7-9-26-10-8-25/h11,14H,1-10,12-13H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OFPYYFFQXGWGIH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1CN2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H26ClN5OS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    408.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
    Reactant of Route 2
    Reactant of Route 2
    4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
    Reactant of Route 3
    Reactant of Route 3
    4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
    Reactant of Route 4
    Reactant of Route 4
    4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
    Reactant of Route 5
    Reactant of Route 5
    4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
    Reactant of Route 6
    Reactant of Route 6
    4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

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